Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
127556-78-9
VCID:
VC21225528
InChI:
InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H
SMILES:
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl
Molecular Formula:
C12H14ClN3O
Molecular Weight:
251.71 g/mol
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
CAS No.: 127556-78-9
Cat. No.: VC21225528
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127556-78-9 |
|---|---|
| Molecular Formula | C12H14ClN3O |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | 8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H |
| Standard InChI Key | RFZJLRFBSZQOQK-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl |
| Canonical SMILES | [H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator